3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid typically involves the reaction of 4-acetylaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield corresponding alcohols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation of the acetyl group forms carboxylic acids.
- Reduction of the acetyl group forms alcohols.
- Substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-2-pyridinecarboxamide
- 4-acetylphenylcarbamoyl derivatives
- Pyridine-2-carboxylic acid derivatives
Comparison: 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridine-2-carboxylic acid derivatives, it may exhibit enhanced biological activity or different reactivity profiles, making it valuable for specific applications .
Properties
IUPAC Name |
3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(20)21/h2-8H,1H3,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZBMQVKGKMEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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